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Application Notes and Protocols for UNC0631 in High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	UNC 0631	
Cat. No.:	B15587627	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

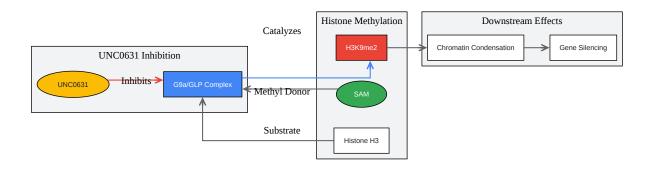
UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2] G9a and GLP are key enzymes responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3][4] By inhibiting G9a/GLP, UNC0631 leads to a reduction in global H3K9me2 levels, resulting in the reactivation of silenced genes.[2][5] This activity makes UNC0631 a valuable chemical probe for studying the biological roles of G9a/GLP and a potential starting point for the development of therapeutics for diseases such as cancer.[3][4]

These application notes provide detailed protocols for utilizing UNC0631 in various high-throughput screening (HTS) assays to identify and characterize inhibitors of G9a/GLP.

Mechanism of Action

UNC0631 competitively inhibits the binding of the histone substrate to the active site of G9a and GLP. This prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. The reduction in H3K9me2 alters chromatin structure, leading to the transcriptional activation of previously silenced genes. G9a has been shown to regulate various signaling pathways, including the Hippo and Wnt pathways, through its influence on gene expression.[6][7]





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Caption: Mechanism of UNC0631 action on the G9a/GLP signaling pathway.

Quantitative Data Summary

The following tables summarize the inhibitory potency of UNC0631 in various biochemical and cellular assays.

Table 1: Biochemical Inhibition of G9a by UNC0631

Assay Type	IC50 (nM)	Reference
SAHH-coupled Assay	4	[2][8]

Table 2: Cellular Inhibition of H3K9me2 by UNC0631



Cell Line	IC50 (nM)	Assay Type	Reference
MDA-MB-231	25	In-Cell Western	[2][8]
MCF7	18	In-Cell Western	[8]
PC3	26	In-Cell Western	[8]
22RV1	24	In-Cell Western	[8]
HCT116 wt	51	In-Cell Western	[8]
HCT116 p53-/-	72	In-Cell Western	[8]
IMR90	46	In-Cell Western	[8]

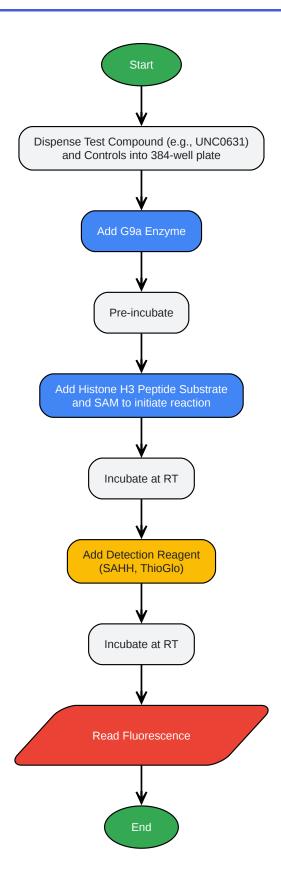
Experimental Protocols

Herein are detailed protocols for high-throughput screening assays relevant to the characterization of G9a/GLP inhibitors like UNC0631.

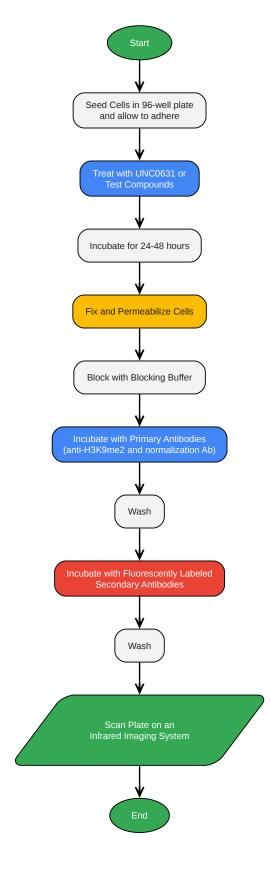
Protocol 1: SAHH-Coupled Fluorescence Assay for G9a Inhibition

This assay format is a robust method for monitoring the activity of methyltransferases by detecting the formation of S-adenosylhomocysteine (SAH), a universal product of SAM-dependent methylation reactions.









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- To cite this document: BenchChem. [Application Notes and Protocols for UNC0631 in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587627#unc-0631-in-high-throughput-screening-assays]

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